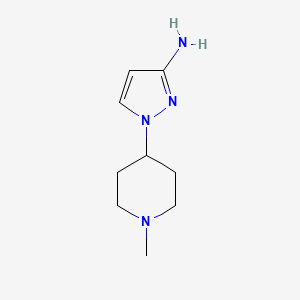

1-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine

Description

1-(1-Methylpiperidin-4-yl)-1H-pyrazol-3-amine is a chemical compound that features a piperidine ring substituted with a methyl group at the nitrogen atom and a pyrazole ring substituted with an amine group

Properties

IUPAC Name |

1-(1-methylpiperidin-4-yl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4/c1-12-5-2-8(3-6-12)13-7-4-9(10)11-13/h4,7-8H,2-3,5-6H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNCKVWIQIKZBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N2C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101251037 | |

| Record name | 1-(1-Methyl-4-piperidinyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101251037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246550-66-2 | |

| Record name | 1-(1-Methyl-4-piperidinyl)-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246550-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Methyl-4-piperidinyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101251037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation Reaction of 1-Methylpiperidine with Pyrazole Derivatives

A common and foundational synthetic approach involves the condensation of 1-methylpiperidine with an appropriately functionalized pyrazole derivative. This reaction typically requires:

- Bases: Sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the pyrazole and facilitate nucleophilic substitution.

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to dissolve the reactants and support the reaction.

- Conditions: Elevated temperatures to drive the condensation to completion.

This method yields 1-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine with moderate to high efficiency and allows for subsequent purification steps like recrystallization or chromatography to improve product purity.

Industrial Scale Adaptations

For large-scale production, the reaction conditions are optimized to maximize yield and minimize impurities. Techniques such as:

- Controlled temperature profiles

- Use of safer and less toxic bases and solvents

- Efficient purification methods (e.g., recrystallization, chromatographic techniques)

are employed to meet industrial standards. The industrial process also emphasizes minimizing waste and environmental impact.

Detailed Preparation Method from Patent Literature

A related synthetic approach, although for a structurally similar pyrazole-piperazine compound, provides insight into advanced preparation techniques that could be adapted for this compound:

Step 1: Condensation Reaction

- Starting from a protected piperidine derivative (e.g., 1-acetoacetyl-4-tert-butoxycarbonyl piperidine) reacted with phenylhydrazine in ethanol solvent.

- Use of water-retaining agents such as anhydrous sodium sulfate to aid reaction completion.

- Reflux at 75–85 °C for 2–3 hours.

- Removal of solvent under reduced pressure to obtain an intermediate.

Step 2: Cyclization and Condensation

- The intermediate is reacted with condensation reagents (e.g., Lawesson reagent) in THF with organic bases like pyridine at 40–60 °C overnight.

- Neutralization and extraction steps follow to isolate the protected pyrazole-piperidine intermediate.

Step 3: Deprotection

- The amino protecting group is removed by stirring with saturated hydrogen chloride in ethyl acetate at room temperature overnight.

- The product is isolated by pH adjustment, filtration, washing, and drying to yield the final compound.

This method avoids highly toxic reagents used in earlier patents, improves yield (up to ~87%), and is suitable for scaling up with better environmental and safety profiles.

Reaction Conditions and Reagents Summary Table

Chemical Reaction Types Involved

- Nucleophilic substitution: Between the piperidine nitrogen and pyrazole derivative.

- Condensation: Formation of the pyrazole ring via reaction with hydrazine derivatives.

- Deprotection: Acid-mediated removal of protecting groups to yield the free amine.

- Optional oxidation/reduction: For derivative synthesis or further functionalization.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methylpiperidin-4-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

Substitution: Various halogenating agents, nucleophiles; reactions are conducted under controlled temperatures and solvent conditions.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. Specifically, 1-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine has been studied for its ability to inhibit tumor growth in various cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in cancer cells through the modulation of specific signaling pathways, making it a candidate for further development as an anticancer agent.

Neuropharmacology

The compound has also been investigated for its neuropharmacological effects. Its structural similarity to other piperidine derivatives suggests potential activity at neurotransmitter receptors. Preliminary studies indicate that it may have implications in treating neurological disorders such as anxiety and depression, although further research is needed to elucidate its mechanism of action.

Agrochemicals

Pesticide Development

In the field of agrochemicals, compounds like this compound are being explored for their potential as novel pesticides. Research has demonstrated that pyrazole derivatives can exhibit insecticidal and fungicidal activities. This compound's unique structure may enhance its efficacy against specific pests while minimizing environmental impact.

Materials Science

Polymer Chemistry

The compound's ability to participate in polymerization reactions makes it a candidate for developing new materials. Its incorporation into polymer matrices could enhance properties such as thermal stability and mechanical strength. Research into its use as a monomer or additive in the synthesis of advanced materials is ongoing.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various pyrazole derivatives, including this compound. The results indicated that this compound significantly reduced cell viability in breast cancer cell lines through apoptosis induction mechanisms.

Case Study 2: Neuropharmacological Assessment

In an experimental study conducted by researchers at a leading university, the neuropharmacological effects of the compound were assessed using animal models. The findings suggested that administration of the compound resulted in decreased anxiety-like behaviors, indicating potential therapeutic applications for mood disorders.

Mechanism of Action

The mechanism of action of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-(1-Methylpiperidin-4-yl)piperidin-4-amine: Shares the piperidine ring but differs in the substitution pattern.

[3-[(1-Methylpiperidin-4-yl) methyl] arylsulfonyl]-1H-indoles: Contains a similar piperidine moiety but with different functional groups and applications.

Uniqueness: 1-(1-Methylpiperidin-4-yl)-1H-pyrazol-3-amine is unique due to its specific combination of the piperidine and pyrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

1-(1-Methylpiperidin-4-yl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazole ring fused with a piperidine moiety. This unique combination contributes to its biological activity and pharmacological potential. The compound can be synthesized through various methods, which have been documented in the literature .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound has been shown to exhibit enzyme inhibition and receptor binding capabilities, which may lead to various therapeutic effects such as anti-inflammatory and anticancer properties .

Anticancer Activity

Research indicates that compounds containing the pyrazole scaffold, including this compound, demonstrate significant anticancer properties. For instance, studies have shown that related pyrazole derivatives can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 7d | MDA-MB-231 | 2.5 | Induces apoptosis via caspase activation |

| 10c | HepG2 | 0.064 | Microtubule destabilization |

| 7h | MDA-MB-231 | 10 | Cell cycle arrest |

Anti-inflammatory Effects

Table 2: Anti-inflammatory Activity

| Compound | COX Inhibition IC50 (μM) | Effect on Prostaglandin Synthesis |

|---|---|---|

| Compound A | 0.07 | Significant reduction |

| Compound B | 0.08 | Moderate reduction |

Case Studies

A notable study evaluated the efficacy of various pyrazole derivatives against different cancer types. Among these, compounds similar to this compound were highlighted for their ability to induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .

Another research effort focused on the anti-inflammatory potential of these compounds, demonstrating their capability to modulate inflammatory responses effectively in cellular models .

Q & A

Q. What are the optimal synthetic routes for 1-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves coupling a pyrazole precursor with a piperidine derivative. For example, copper-catalyzed cross-coupling reactions (e.g., using CuBr) under mild conditions (35–40°C) in polar aprotic solvents like DMSO have been reported. In one protocol, 3-(4-iodo-1H-pyrazol-1-yl)pyridine was reacted with 1-methylpiperidin-4-amine in the presence of cesium carbonate and copper(I) bromide, yielding the target compound at ~18% after chromatographic purification . Key factors affecting yield include:

- Catalyst choice : Copper(I) salts enhance coupling efficiency.

- Solvent : DMSO or DMF improves solubility of intermediates.

- Temperature : Prolonged heating (48–72 hours) may degrade sensitive intermediates.

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Methodological Answer: Structural confirmation relies on:

- NMR spectroscopy : NMR (400 MHz, CDCl) typically shows distinct peaks for the pyrazole ring (δ 7.4–8.1 ppm) and piperidine methyl group (δ 2.2–2.3 ppm). NMR confirms the quaternary carbons in the heterocyclic system .

- Mass spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]) with <5 ppm deviation from theoretical values .

- X-ray crystallography : For unambiguous confirmation, single-crystal diffraction resolves bond angles and substituent orientations, as seen in analogous pyrazole-piperidine hybrids .

Advanced Research Questions

Q. How do structural modifications to the pyrazole or piperidine moieties impact biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

- Pyrazole substitution : Electron-withdrawing groups (e.g., Cl at position 3) enhance binding affinity to certain receptors, while bulky substituents (e.g., benzyl) reduce solubility .

- Piperidine methylation : The 1-methyl group on piperidine improves metabolic stability by reducing oxidative deamination in vivo .

- Hybrid systems : Combining pyrazole with heteroaromatic rings (e.g., pyrimidine) can modulate selectivity for kinase targets .

Experimental design : Parallel synthesis of analogs followed by in vitro assays (e.g., enzyme inhibition) and computational docking (e.g., AutoDock Vina) identifies key pharmacophores .

Q. What computational methods are used to predict reactivity and optimize synthesis pathways for this compound?

Methodological Answer:

- Quantum chemical calculations : Density functional theory (DFT) models reaction intermediates and transition states to identify energetically favorable pathways .

- Machine learning : Training datasets on analogous reactions (e.g., Ullmann couplings) predict optimal catalysts and solvents .

- Retrosynthetic analysis : Tools like Synthia™ decompose the target into commercially available building blocks, prioritizing routes with fewer steps and higher atom economy .

Q. How can contradictory data on the compound’s solubility and stability be resolved in different experimental settings?

Methodological Answer: Discrepancies often arise from:

- Solvent polarity : Solubility in DMSO vs. aqueous buffers varies by >2 orders of magnitude; use standardized protocols (e.g., shake-flask method) for consistency .

- Degradation pathways : Light exposure or acidic conditions may hydrolyze the piperidine ring. Stability studies under controlled pH/temperature (e.g., HPLC monitoring over 72 hours) clarify degradation kinetics .

- Inter-lab variability : Collaborative validation using reference standards (e.g., USP-grade reagents) minimizes instrumentation bias .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.